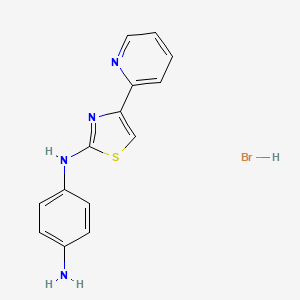

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide

Description

Chemical Identity and Classification

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is formally classified as a heterocyclic organic compound with the molecular formula C14H13BrN4S and a molecular weight of 349.25 grams per mole. The compound is registered in the PubChem database under the Compound Identification number 46736371, with its parent compound bearing the CID 785018. According to the Chemical Patent Classification system, this compound falls under the category C07D, which encompasses heterocyclic compounds containing elements other than carbon, hydrogen, halogen, nitrogen, oxygen, sulfur, selenium, or tellurium.

The compound carries several systematic names that reflect its complex structure. The International Union of Pure and Applied Chemistry name is designated as 4-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide. Alternative nomenclature includes N1-(4-(Pyridin-2-yl)thiazol-2-yl)benzene-1,4-diamine hydrobromide and N1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine hydrobromide. The compound is associated with the Chemical Abstracts Service registry number 1185302-23-1.

| Property | Value |

|---|---|

| Molecular Formula | C14H13BrN4S |

| Molecular Weight | 349.25 g/mol |

| PubChem CID | 46736371 |

| CAS Number | 1185302-23-1 |

| Classification | Heterocyclic compound |

| Chemical Class | Pyridine-thiazole hybrid |

The compound's classification within heterocyclic chemistry places it among compounds containing multiple ring systems with heteroatoms. Specifically, it belongs to the subclass of compounds featuring both five-membered and six-membered heterocycles, where the thiazole represents a five-membered ring containing sulfur and nitrogen, while the pyridine constitutes a six-membered nitrogen-containing aromatic ring. The benzene-1,4-diamine moiety contributes an additional aromatic system with primary amine functionalities that serve as potential sites for further chemical modification or biological interaction.

Molecular Structure and Composition

The molecular architecture of this compound exhibits a complex arrangement of three distinct aromatic systems interconnected through strategic chemical bonds. The structure can be deconstructed into its constituent components: a pyridine ring (C5H4N), a thiazole ring (C3H2NS), and a para-diaminobenzene moiety (C6H4(NH2)2), all unified through nitrogen-carbon linkages and stabilized as a hydrobromide salt.

The pyridine component occupies a terminal position within the molecular framework, attached to the thiazole ring at the 4-position through a carbon-carbon bond. This pyridine ring maintains its characteristic nitrogen heteroatom at the 2-position relative to the thiazole attachment point, contributing to the overall electron-deficient nature of the aromatic system. The thiazole ring serves as the central bridging unit, connecting the pyridine component to the benzene-1,4-diamine moiety through a nitrogen-carbon bond at the 2-position of the thiazole ring.

The International Chemical Identifier representation of the compound is InChI=1S/C14H12N4S.BrH/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12;/h1-9H,15H2,(H,17,18);1H. The Simplified Molecular Input Line Entry System notation provides a linear representation as C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N.Br. These representations capture the complete connectivity pattern and stereochemical information necessary for computational analysis and database searching.

The compound's three-dimensional structure exhibits planarity across the aromatic systems, with potential for rotational flexibility around the single bonds connecting the ring systems. The thiazole ring adopts a planar configuration with the sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively. The para-diaminobenzene component provides two primary amine groups that can participate in hydrogen bonding interactions, both intramolecularly and with surrounding solvent molecules or biological targets.

| Structural Component | Chemical Formula | Position |

|---|---|---|

| Pyridine ring | C5H4N | Terminal |

| Thiazole ring | C3H2NS | Central bridge |

| Para-diaminobenzene | C6H4(NH2)2 | Terminal |

| Hydrobromide | HBr | Salt form |

Historical Context in Heterocyclic Chemistry

The development of pyridine-thiazole hybrid compounds represents a significant evolution within the field of heterocyclic chemistry, building upon foundational synthetic methodologies established in the late nineteenth and early twentieth centuries. The thiazole component of these hybrid molecules traces its synthetic origins to the Hantzsch thiazole synthesis, developed in 1887 by German chemist Arthur Rudolf Hantzsch. This seminal method utilized the condensation reaction of α-haloketones with nucleophilic reagents such as thioamides, thiourea, or related sulfur-containing compounds to construct the thiazole ring system.

The Hantzsch synthesis emerged as the most productive and widely adopted method for thiazole construction, providing a robust platform for the systematic exploration of thiazole derivatives. This synthetic approach proved particularly valuable due to its ability to generate thiazole compounds with good yields from readily available starting materials through relatively simple reaction conditions. The method's versatility allowed for the incorporation of diverse substituents, enabling the development of structurally complex molecules such as this compound.

Pyridine chemistry developed in parallel to thiazole research, with pyridine serving as one of the most fundamental nitrogen-containing heterocycles in organic chemistry. The incorporation of pyridine moieties into complex molecular frameworks became increasingly sophisticated throughout the twentieth century, driven by the recognition of pyridine's importance in natural products and pharmaceutical agents. Pyridine derivatives demonstrated remarkable structural diversity and exhibited broad pharmacological properties, making them valuable targets for medicinal chemistry research.

The convergence of pyridine and thiazole chemistry into hybrid molecular systems represents a more recent development, reflecting the modern approach of molecular hybridization in drug discovery. This strategy involves the strategic combination of different pharmacophoric elements to enhance therapeutic efficacy while potentially reducing adverse effects. The synthesis of thiazole-linked hybrids has been facilitated by robust methodologies employing (3 + 2) heterocyclization reactions, building upon the classical Hantzsch approach but utilizing more sophisticated starting materials such as phenacyl bromide derivatives.

Contemporary heterocyclic chemistry has embraced the concept of hybrid molecules as a means to access novel chemical space and explore structure-activity relationships across multiple pharmacophoric domains. The development of compounds like this compound reflects this modern synthetic philosophy, where traditional heterocyclic chemistry serves as the foundation for creating increasingly complex and potentially bioactive molecular architectures.

Position within Pyridine-Thiazole Hybrid Compounds

This compound occupies a distinctive position within the expanding family of pyridine-thiazole hybrid compounds, representing a specific architectural arrangement that combines the pharmacological potential of multiple heterocyclic systems. The compound belongs to a broader class of molecules that have garnered significant attention in medicinal chemistry due to their demonstrated biological activities, particularly in anticancer research.

Within the pyridine-thiazole hybrid family, this compound distinguishes itself through the incorporation of a para-diaminobenzene moiety, which provides additional sites for potential biological interaction and further chemical modification. Related compounds in this family include simpler structures such as Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine, which carries the molecular formula C13H10N4S and exhibits a more streamlined architecture without the benzene-1,4-diamine component. This related compound, identified by PubChem CID 772885, demonstrates the structural variability possible within the pyridine-thiazole framework while maintaining the core heterocyclic connectivity pattern.

Recent research has highlighted the therapeutic potential of pyridine-thiazole hybrids, with specific examples demonstrating remarkable anticancer activity. Novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against various cancer cell lines, with some compounds achieving IC50 values in the submicromolar range. For instance, certain 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone derivatives exhibited IC50 values of 0.57 μM in HL-60 cells of acute human promyelocytic leukemia, while maintaining IC50 values greater than 50 μM in normal human cell lines.

| Compound Type | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Target compound | C14H13BrN4S | Para-diaminobenzene group | Under investigation |

| Related hybrid | C13H10N4S | Simplified structure | Known bioactivity |

| Fluorophenyl derivative | Variable | Enhanced selectivity | IC50 = 0.57 μM |

The mechanism of action for pyridine-thiazole hybrids appears to involve interaction with cellular DNA and induction of genetic instability in tumor cells. Studies have demonstrated that preincubation of tumor cells with PARP1 inhibitors significantly reduces the cytotoxic activity of these compounds, suggesting involvement of DNA repair pathways in their mechanism of action. Additionally, these compounds have been shown to affect DNA integrity and cause morphological changes in cell nuclei, further supporting their role in disrupting cellular genetic stability.

The synthesis of pyridine-thiazole hybrids has benefited from advances in heterocyclization chemistry, particularly through the application of (3 + 2) cyclization reactions using phenacyl bromide as a key substrate. These methodologies have enabled the systematic exploration of structural variations within the pyridine-thiazole framework, leading to the development of compounds with enhanced drug efficacy, reduced multidrug resistance, and minimized toxicity concerns. The resultant hybrid molecules exhibit diverse medicinal properties including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities.

Properties

IUPAC Name |

4-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S.BrH/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12;/h1-9H,15H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLFSTWWEJEBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is a synthetic compound that has been found to exhibit significant antibacterial activity. The primary targets of this compound are bacterial cells, particularly both Gram-negative and Gram-positive bacteria. The compound’s antibacterial activity is attributed to the presence of thiazole and sulfonamide moieties.

Mode of Action

The compound interacts with its bacterial targets by penetrating the bacterial cell membranes. This interaction results in the creation of pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells.

Biochemical Pathways

The compound’s ability to create pores in bacterial cell membranes suggests that it disrupts the integrity of these membranes, potentially affecting multiple biochemical pathways within the bacterial cells.

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable bioavailability.

Result of Action

The result of the compound’s action is the potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The compound exhibits low minimum inhibitory concentration (MIC) values against various bacterial strains, indicating its high efficacy. Furthermore, the compound shows negligible haemolytic activity towards human red blood cells, suggesting a good safety profile.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other agents, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity. .

Biochemical Analysis

Biochemical Properties

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial activity by interacting with bacterial cell membranes and creating pores, leading to cell lysis. Additionally, it has been observed to inhibit certain enzymes involved in bacterial metabolism, thereby disrupting their growth and proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates. Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and altered metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle progression. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antibacterial activity and modulation of cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are important for determining the safe and effective use of this compound in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Understanding these metabolic pathways is essential for elucidating the overall impact of this compound on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, leading to localized effects on cellular function. The transport and distribution properties of this compound are critical for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals. For instance, it has been observed to localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Biological Activity

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H12N4S

- Molecular Weight : 268.34 g/mol

- CAS Number : 315702-89-7

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and pyridine moieties. The structural characterization is often performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry

- X-ray Crystallography

These methods confirm the integrity and purity of the synthesized compound, which is crucial for subsequent biological testing.

Anticancer Activity

A series of studies have evaluated the anticancer properties of compounds related to N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine. For instance, derivatives with similar structures have shown promising cytotoxic activity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 11.6 | |

| Compound B | MCF-7 (Breast Cancer) | 11.7 | |

| Compound C | MCF-7 (Breast Cancer) | 11.9 |

These studies suggest that the compound may enhance the efficacy of established chemotherapeutics like doxorubicin when used in combination therapies.

Antimicrobial Activity

The antimicrobial properties of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine have also been investigated. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity against selected strains:

| Strain | Zone of Inhibition (mm) | Concentration (mM) |

|---|---|---|

| E. coli | 10.5 | 8 |

| S. aureus | 9 | 8 |

| B. subtilis | 6 | 8 |

| S. epidermidis | 7 | 8 |

These findings indicate that modifications to the thiazole and pyridine components can significantly enhance antibacterial efficacy .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : It triggers programmed cell death pathways in malignant cells.

- Antibacterial Mechanism : The compound may interfere with bacterial cell wall synthesis or function through membrane disruption.

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 breast cancer cells, derivatives of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine were administered in varying concentrations alongside doxorubicin. The results demonstrated a synergistic effect, leading to a reduction in IC50 values for the combination treatment compared to doxorubicin alone .

Case Study 2: Antimicrobial Efficacy

A series of tests on various bacterial strains revealed that compounds derived from N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine exhibited significant antibacterial properties. The most effective derivatives were those with specific substitutions on the thiazole ring .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine. The compound exhibits promising activity against various bacterial strains, which can be attributed to its structural characteristics that allow it to interact with bacterial targets effectively.

Case Studies on Antibacterial Efficacy

-

Hybrid Antimicrobials :

- A study synthesized derivatives that combined thiazole and sulfonamide groups, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds showed enhanced efficacy when used in combination with cell-penetrating peptides, indicating a unique mode of action that warrants further investigation .

- Mechanism of Action :

Drug Development Potential

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is being explored as a potential drug candidate due to its favorable pharmacological properties. Its ability to penetrate cell membranes and interact with various biological targets positions it as a candidate for further development in therapeutic applications.

Pharmacokinetic Properties

The compound's ability to cross biological barriers and its metabolic stability are critical factors for its consideration in drug development. Preliminary data suggest that it may exhibit good oral bioavailability and low toxicity profiles .

Applications in Proteomics Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to act as a probe in various biochemical assays.

Research Applications

- Protein Labeling : The compound can be utilized for labeling proteins in complex biological samples, aiding in the identification and quantification of proteins.

- Enzyme Inhibition Studies : Its role as an enzyme inhibitor makes it valuable for studying enzyme kinetics and mechanisms within cellular systems .

Summary Table of Applications

| Application | Description |

|---|---|

| Antibacterial Activity | Effective against multiple bacterial strains; potential for use in hybrid antimicrobial therapies. |

| Drug Development Potential | Promising candidate for new antibiotics; favorable pharmacokinetic properties noted. |

| Proteomics Research | Used as a biochemical tool for protein labeling and enzyme inhibition studies. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

Compound A : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

- Structure : Replaces the pyridin-2-yl-thiazole moiety with a methylimidazole-bipyridine system.

- Applications : Primarily studied for its synthetic methodology rather than biological activity .

Compound B : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

- Structure : Incorporates a tetrahydroazepine ring and a methoxyphenyl-thiazole group.

- Activity : Demonstrates cardioprotective effects superior to Levocarnitine and Mildronate in reducing smooth muscle hypoxia-induced contraction .

- Advantage Over Target Compound : Explicit pharmacological efficacy validated in preclinical models, unlike the target compound, which lacks published activity data .

Functional Analogues in Antioxidant Research

Compound C : N,N′-Diphenylbenzene-1,4-diamine (DPPD) and Derivatives

- Structure : Lacks the thiazole-pyridine substituent but shares the benzene-1,4-diamine backbone.

- Activity : Acts as an antioxidant; dehydrogenation products form stable NB=CX structures, critical for radical scavenging .

- Key Difference : The target compound’s hydrobromide salt and thiazole-pyridine substituent likely enhance solubility compared to DPPD’s lipophilic derivatives .

Pharmacologically Active Thiazole Derivatives

Compound D : N'-[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine

Comparative Data Table

Key Research Findings and Implications

- Solubility and Stability : The hydrobromide salt in the target compound likely improves aqueous solubility compared to neutral analogues like DPPD, facilitating in vivo studies .

- Therapeutic Potential: Compound B’s proven cardioprotective activity suggests that structural modifications (e.g., tetrahydroazepine incorporation) could guide optimization of the target compound .

- Synthetic Challenges : and highlight the complexity of synthesizing thiazole-containing derivatives, necessitating precise control over reaction conditions to avoid byproducts.

Preparation Methods

Step 1: Preparation of 2-Amino-4-(pyrid-2-yl)thiazole

-

- 2-bromoacetylpyridine hydrobromide

- Thiourea

-

- Mix equimolar amounts of 2-bromoacetylpyridine hydrobromide and thiourea in an appropriate solvent such as ethanol or acetic acid.

- Heat the mixture under reflux conditions (around 80–100°C) for 4–6 hours.

- The condensation results in the formation of the thiazole ring, yielding 2-amino-4-(pyrid-2-yl)thiazole (intermediate 20 ).

-

- Cool the reaction mixture.

- Filter and wash the precipitate.

- Purify via recrystallization from ethanol or suitable solvents.

Step 2: Functionalization at N-2 Position

The N-2 position of the thiazole ring is functionalized with various aryl or acyl groups to generate derivatives with enhanced biological activity.

Synthesis of N-2 Aryl Derivatives

Method A: Direct Coupling with Aromatic/Aliphatic Acids

-

- 2-Amino-4-(pyrid-2-yl)thiazole (intermediate 20 )

- Aromatic or aliphatic acids (e.g., benzoyl chloride, substituted benzoyl chlorides, or acid derivatives)

- Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) , N,N'-diisopropylcarbodiimide (DIC) , or EDC .

- Catalysts like 4-dimethylaminopyridine (DMAP) for enhanced reactivity.

-

- Dissolve intermediate 20 in anhydrous dichloromethane.

- Add the acid chloride or acid (activated with DCC or EDC) along with catalytic DMAP.

- Stir at room temperature or slightly elevated temperature (25–40°C) for 12–24 hours.

- The amide bond forms at the N-2 position, yielding derivatives such as 21–70 .

-

- Solubility issues may arise; employing alternative solvents like DMF or DMSO can improve yields.

- The reaction's scope includes various substituted benzoyl chlorides, allowing for SAR exploration.

Method B: N-Methylation and Amide Inversion

-

- Treat the N-2 aryl derivative with methyl iodide or methyl triflate in the presence of a base like sodium hydride (NaH).

- Yields N-methylated derivatives (71 ), useful for SAR studies.

-

- Regioselective halogen-metal exchange on the thiazole ring (e.g., with isopropylmagnesium chloride).

- Followed by reaction with phenyl isocyanate to invert the amide linkage, forming derivatives like 73 .

Synthesis of Heteroatom-Modified Analogues

Thiophene, Imidazole, Oxazole, Oxadiazole, and Thiadiazole Analogues

These heterocyclic modifications are achieved through tailored synthetic routes:

-

- Starting from 2,4-dibromothiophene, coupled with benzamide via copper-catalyzed amidation.

- Cross-coupling with pyridylzinc bromide yields the thiophene analog (75 ).

-

- Condensation of 2-bromoacetylpyridine with 2-aminopyrimidine to form 76 .

- Hydrazine-mediated nucleophilic cleavage yields 77 , which is acylated to produce 78 .

-

- Conversion of 2-bromoacetylpyridine to 2-hydroxyacetylpyridine (80 ).

- Condensation with cyanamide yields 81 , which is benzoylated to give 82 .

-

- Condensation of picolinohydrazide with cyanogen bromide or acylation with appropriate acids yields 83 and 86 , respectively.

Final Hydrobromide Salt Formation

Once the target compound N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine is synthesized, it is converted into its hydrobromide salt for enhanced stability and solubility.

-

- Dissolve the free base in ethanol or acetonitrile.

- Bubble hydrobromic acid gas or add hydrobromic acid solution dropwise.

- Stir at room temperature for several hours.

- Filter and dry under vacuum to obtain the hydrobromide salt.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1. Hantzsch Thiazole Synthesis | 2-bromoacetylpyridine hydrobromide + Thiourea | Reflux in ethanol/acetic acid | 80–100°C, 4–6 hrs | 2-Amino-4-(pyrid-2-yl)thiazole | Core heterocycle synthesis |

| 2. Acid Chloride Coupling | 20 + Benzoyl chloride | DCC/DMAP in DCM | Room temp, 12–24 hrs | N-2 Aryl derivatives | SAR exploration |

| 3. Cross-coupling | 74 + Pyridylzinc bromide | Pd catalyst, heat | 80°C, 12 hrs | Heteroaryl analogues | Heterocyclic modifications |

| 4. Salt Formation | Free base + HBr | Acid bubbling | Room temp, hours | Hydrobromide salt | Stability enhancement |

Research Findings and Notes

- The synthesis of this compound is adaptable, allowing for diverse substitutions at the N-2 and 4-position, which is crucial for structure-activity relationship (SAR) studies.

- The classical Hantzsch method provides a reliable route to the core thiazole structure.

- Coupling reactions, especially using carbodiimide-mediated amidation, are effective for attaching various aryl groups.

- Heteroatom modifications (thiophene, imidazole, oxazole, etc.) expand the chemical space for activity optimization.

- Salt formation with hydrobromic acid improves compound stability and solubility, facilitating biological testing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation reactions between benzene-1,4-diamine derivatives and functionalized pyridine-thiazole precursors. For example, analogous hydrobromide compounds are synthesized via cyclization of aryl-thiazole intermediates under acidic conditions, followed by hydrobromide salt formation . Key intermediates are characterized using:

- 1H/13C NMR : Assign protons and carbons by comparing shifts with structurally related compounds (e.g., Schiff base derivatives in benzene-1,4-diamine systems) .

- IR Spectroscopy : Confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) .

- Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N percentages .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve 3D molecular geometry using software like SHELXL for refinement and Mercury for visualization . COD entries (e.g., 2212421, 2232934) provide reference data for similar benzene-diamine derivatives .

- Multinuclear NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups and 2D experiments (COSY, HSQC) for connectivity mapping .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can crystallographic software resolve discrepancies in molecular geometry between experimental and computational models?

- Methodological Answer :

- SHELXL Refinement : Adjust thermal parameters and occupancy to minimize R-factors, especially for disordered regions (e.g., hydrobromide counterions) .

- Mercury Overlay Tools : Compare experimental (SCXRD) and DFT-optimized structures to identify steric or electronic mismatches . For example, bond angle deviations >2° may indicate solvation effects .

- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to highlight anisotropic displacement .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer :

-

Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while protic solvents (MeOH, EtOH) improve hydrobromide crystallization .

-

Catalyst Selection : Use I₂/TBHP systems for oxidative coupling steps, achieving yields >90% under reflux .

-

Temperature Control : Lower temperatures (<60°C) reduce byproduct formation in thiazole ring closure .

Condition Yield (%) Purity (HPLC) DMF, 80°C, 12h 78 98.5% MeOH, 25°C, 24h 65 99.2% I₂/TBHP, MeOH, reflux 92 97.8%

Q. How do structural modifications (e.g., pyridine/thiazole substitution) influence biological activity?

- Methodological Answer :

- Comparative Bioassays : Test analogs with varying aryl groups (e.g., 4-methoxyphenyl vs. 4-bromophenyl) for activity against targets like hypoxia-induced muscle contraction .

- Docking Studies : Use AutoDock Vina to predict binding affinities; substituents with electron-withdrawing groups (e.g., Br) enhance interactions with hydrophobic pockets .

- SAR Analysis : Correlate logP values (calculated via ChemAxon) with membrane permeability trends .

Q. What computational methods validate electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (e.g., ΔE = 3.2 eV indicates redox activity) .

- NBO Analysis : Identify charge transfer interactions (e.g., pyridine N→thiazole σ* orbitals) using Gaussian09 .

- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to assess stability .

Q. How to address contradictions between spectroscopic data and theoretical predictions?

- Methodological Answer :

- Error Source Analysis : Compare NMR chemical shifts with DFT-GIAO calculations. Deviations >0.5 ppm may arise from solvent effects or crystal packing .

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring flipping) that average signals at room temperature .

- Synchrotron SCXRD : Resolve ambiguous H-atom positions using high-resolution data (d-spacing <0.8 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.